![molecular formula C17H17N3O2S2 B2892369 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 878712-62-0](/img/structure/B2892369.png)
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
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Overview
Description
The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .
Synthesis Analysis
The synthesis of similar structures has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole was carried out starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on similar thieno[2,3-d]pyrimidine derivatives explores synthetic methodologies under various conditions, such as microwave irradiation, which has been shown to efficiently synthesize thieno[2,3-d]pyrimidines with potential pharmacological activities. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation has been investigated, leading to the synthesis of derivatives that may possess useful biological properties (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antimicrobial Activity
Some synthesized pyrimidine-triazole derivatives, which are structurally related, have been studied for their antimicrobial activity. These studies often involve the synthesis of novel compounds from precursors like morpholin-3-one molecules through multi-step processes. The antimicrobial activity of such derivatives has been evaluated against selected bacterial and fungal strains, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been determined to understand their molecular conformations and potential interactions. These studies are crucial for drug design, as they provide insights into how these molecules might interact with biological targets (Subasri et al., 2016).
Dual Inhibitory Activities
Research into thieno[2,3-d]pyrimidine derivatives has also explored their potential as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, which are important targets in cancer therapy. This indicates the broad therapeutic potential of compounds within this chemical class (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Studies on thieno[2,3-d]pyrimidine and related derivatives have also focused on their synthesis and evaluation for antitumor activities. These compounds have shown promising results against various human cancer cell lines, suggesting their potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Future Directions
The future directions for this compound could involve further studies to confirm its mechanism of action and to evaluate its potential as a therapeutic agent. The development of new antibacterial agents is a rapidly growing area of organic synthesis , and this compound, with its potential activity against TrmD, could contribute to this field.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeThymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) , which play crucial roles in DNA biosynthesis. Inhibition of these enzymes can lead to cell death .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit key enzymes involved in dna biosynthesis, leading to cell death .
Biochemical Pathways
The compound likely affects the DNA biosynthesis pathway by inhibiting key enzymes such as TS and DHFR . This inhibition disrupts the de novo synthesis of deoxythymidylate (dTMP) from deoxyuridylate (dUMP), which is required for DNA biosynthesis .
Result of Action
The result of the compound’s action is likely the inhibition of DNA biosynthesis, leading to cell death . This is due to the disruption of the de novo synthesis of dTMP from dUMP, a process required for DNA biosynthesis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that similar compounds have been found to be air stable .
properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-5-4-6-12(7-10)18-14(21)9-23-17-19-15-13(8-11(2)24-15)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHJGAVDJZPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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